Product packaging for 2,4-Dinitrophenyl diethyl phosphate(Cat. No.:CAS No. 54436-53-2)

2,4-Dinitrophenyl diethyl phosphate

Cat. No.: B1228259
CAS No.: 54436-53-2
M. Wt: 320.19 g/mol
InChI Key: RHDGEDJQNNASCI-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl diethyl phosphate (CAS 54436-53-2) is a phosphotriester compound with the molecular formula C10H13N2O8P and a molecular weight of 320.19 g/mol . This compound serves as a critical model substrate in mechanistic and kinetic studies of hydrolysis reactions . It is particularly valuable in bioinorganic chemistry research for investigating metal-ion promoted hydrolysis, where cobalt(III) complexes have been shown to significantly enhance its hydrolysis rate, producing diethyl phosphate and 2,4-dinitrophenolate . The compound also reacts with low molecular weight thiols, such as N-acetyl cysteine (NAC) and glutathione (GSH), where nucleophilic attack occurs exclusively at the aromatic moiety, leading to the formation of Meisenheimer complexes as key intermediates . Furthermore, its reaction with hydroxylamine has been studied to probe oxygen nucleophile behavior . With a calculated density of 1.432 g/cm³ and a high boiling point of approximately 400.5°C , this phosphotriester is exclusively for laboratory research applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N2O8P B1228259 2,4-Dinitrophenyl diethyl phosphate CAS No. 54436-53-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54436-53-2

Molecular Formula

C10H13N2O8P

Molecular Weight

320.19 g/mol

IUPAC Name

(2,4-dinitrophenyl) diethyl phosphate

InChI

InChI=1S/C10H13N2O8P/c1-3-18-21(17,19-4-2)20-10-6-5-8(11(13)14)7-9(10)12(15)16/h5-7H,3-4H2,1-2H3

InChI Key

RHDGEDJQNNASCI-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCOP(=O)(OCC)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Other CAS No.

54436-53-2

Synonyms

2,4-dinitrophenyl diethyl phosphate
DNDEP

Origin of Product

United States

Synthetic Strategies and Precursors for 2,4 Dinitrophenyl Diethyl Phosphate

Classical Esterification Routes to 2,4-Dinitrophenyl Diethyl Phosphate (B84403)

The most conventional and widely utilized method for synthesizing 2,4-dinitrophenyl diethyl phosphate is through a direct esterification reaction. This process involves the reaction of an alkali metal salt of 2,4-dinitrophenol (B41442) (a phenoxide) or the parent phenol (B47542) in the presence of a base with diethyl chlorophosphate.

The reaction mechanism follows a nucleophilic substitution pathway. The oxygen of the 2,4-dinitrophenoxide acts as the nucleophile, attacking the electrophilic phosphorus atom of diethyl chlorophosphate. This results in the displacement of the chloride leaving group and the formation of the desired phosphate triester bond. The presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), is crucial for scavenging the hydrochloric acid (HCl) byproduct when starting from 2,4-dinitrophenol, thereby driving the reaction to completion. A typical reaction is outlined in a patent for the analogous synthesis of O,O-dialkyl p-nitrophenyl phosphates, where p-nitrophenol is reacted with diethyl chlorophosphate in the presence of an alkali. google.comwikipedia.org

Reaction Scheme: (NO₂)₂C₆H₃OH + (CH₃CH₂O)₂P(O)Cl + Base → (NO₂)₂C₆H₃OP(O)(OCH₂CH₃)₂ + Base·HCl

This classical approach is valued for its reliability and use of readily available starting materials.

Novel Synthetic Methodologies for Phosphorylation

Modern synthetic chemistry offers alternative phosphorylation methods that can provide milder reaction conditions or accommodate sensitive substrates. These novel approaches often avoid the use of phosphoryl chlorides.

One such methodology involves the use of coupling agents, a technique common in peptide and ester synthesis. For the formation of DNP esters, reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed. nih.gov In this context, diethyl phosphate would first be activated by EDC to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by 2,4-dinitrophenol to yield the final product. While this specific application to this compound is not extensively documented, the principle is well-established for creating other DNP esters. nih.gov This method is advantageous as it proceeds under neutral conditions and at cooler temperatures, such as 5°C. nih.gov

Another advanced approach is the photo-mediated Michaelis-Arbuzov reaction. While the classical Michaelis-Arbuzov reaction typically involves a trialkyl phosphite (B83602) and an alkyl halide, modern variations allow for the formation of arylphosphonates. nih.gov A photo-catalyzed version could potentially be adapted to form the P-O-Aryl bond, representing a significant departure from classical esterification.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency, yield, and purity of this compound synthesis are highly dependent on the careful optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and pressure.

Catalyst Systems in the Preparation of this compound

While the classical esterification with diethyl chlorophosphate can proceed without a catalyst, particularly when using the pre-formed phenoxide salt, certain catalysts can enhance reaction rates and yields.

Base Catalysis: In the standard reaction starting from 2,4-dinitrophenol, tertiary amines like triethylamine or pyridine act as catalysts by activating the phenol and neutralizing the HCl byproduct.

Lewis Acid Catalysis: In variations of the Michaelis-Arbuzov reaction, Lewis acids can be used to mediate the reaction at room temperature, offering a more facile preparation route for some organophosphates. organic-chemistry.org

Metal Complex Catalysis: Research into the hydrolysis of phosphate triesters provides insight into potential catalysts for their synthesis. Lanthanum(III) complexes with macrocyclic ligands, for instance, have been shown to be effective catalysts for the cleavage of this compound, suggesting their potential role in catalyzing the reverse synthesis reaction under specific conditions. Similarly, Zn(II) complexes are known to interact with and catalyze reactions of phosphate diesters.

Temperature and Pressure Parameters in this compound Synthesis

Temperature control is a key parameter for managing the reaction rate and minimizing side reactions.

Temperature: The optimal temperature can vary significantly depending on the chosen synthetic route. Classical esterification using diethyl chlorophosphate may be initiated at reduced temperatures (e.g., 0°C in an ice bath) to control the initial exothermic reaction, followed by a period at room temperature or gentle heating to ensure completion. google.com Syntheses using milder coupling agents like EDC/DMAP have been performed at a constant cool temperature of 5°C. nih.gov Conversely, some related preparations may require boiling at temperatures around 50-55°C. nih.gov

Pressure: The synthesis of this compound is typically conducted at atmospheric pressure. The use of vacuum is generally reserved for post-reaction workup, such as the removal of volatile solvents by rotary evaporation. nih.gov

Derivatization of this compound

The chemical reactivity of this compound allows for its derivatization, particularly through reactions involving its aromatic ring. The electron-withdrawing nature of the two nitro groups makes the dinitrophenyl moiety a strong leaving group and susceptible to nucleophilic aromatic substitution.

A detailed study investigated the reactivity of O,O-diethyl 2,4-dinitrophenyl phosphate with a series of low molecular weight thiols. rsc.org The research demonstrated that nucleophiles such as N-acetyl cysteine (NAC), L-cysteine (Cys), homocysteine (Hcys), glutathione (B108866) (GSH), and D-penicillamine (Pen) exclusively attack the aromatic ring rather than the phosphorus center. rsc.org This reaction proceeds via the formation of a Meisenheimer complex, a characteristic intermediate in nucleophilic aromatic substitution on electron-deficient rings. rsc.org

In the case of cysteine and homocysteine, the reaction exhibits two stages: an initial, kinetically controlled attack by the sulfhydryl group is followed by a slower, intramolecular attack by the amine group, leading to a more stable, thermodynamically controlled product. rsc.org

This selective reactivity provides a method for conjugating the diethyl phosphate group to thiol-containing molecules, using the dinitrophenyl group as a leaving group.

Table 1: Summary of Synthetic Route Parameters

Parameter Classical Esterification Novel Methodology (EDC/DMAP)
Phosphorylating Agent Diethyl chlorophosphate Diethyl phosphate
Activating Agent None (or Base) EDC / DMAP
Typical Solvent Acetonitrile (B52724), Chloroform Chloroform
Typical Temperature 0°C to Room Temperature ~5°C

| Byproduct | HCl (neutralized by base) | EDC-urea derivative |

Table 2: Derivatization of O,O-Diethyl 2,4-Dinitrophenyl Phosphate with Thiols

Thiol Nucleophile Site of Attack Proposed Mechanism Reference
N-acetyl cysteine (NAC) Aromatic Ring Nucleophilic Aromatic Substitution (Meisenheimer Complex) rsc.org
L-cysteine (Cys) Aromatic Ring Nucleophilic Aromatic Substitution (Meisenheimer Complex) rsc.org
Glutathione (GSH) Aromatic Ring Nucleophilic Aromatic Substitution (Meisenheimer Complex) rsc.org

Modification of the Diethyl Phosphate Moiety

The diethyl phosphate group of this compound is a key target for structural modification. Alterations to this part of the molecule can significantly influence its chemical reactivity and physical properties. Strategies typically involve the use of versatile organophosphorus reagents that can be coupled with the 2,4-dinitrophenoxy group or by direct modification of a pre-formed phosphate ester.

Key synthetic approaches for modifying the phosphate moiety include transesterification and the formation of carbon-phosphorus bonds, which leads to phosphonates rather than phosphates.

Transesterification: This reaction allows for the exchange of the ethyl groups in diethyl phosphate with other alkyl or aryl groups. Treating a diethyl phosphonate (B1237965) with an alcohol of a higher boiling point can drive the reaction forward by removing the ethanol (B145695) produced. wikipedia.org This method can be adapted to synthesize a variety of 2,4-dinitrophenyl dialkyl or diaryl phosphate analogs. The general reaction involves reacting diethyl phosphite with different alcohols to create a new dialkyl phosphite, which can then be coupled with 2,4-dinitrophenol.

(RO)₂P(O)H + 2 R'OH ⇌ (R'O)₂P(O)H + 2 ROH

Formation of P-C Bonds: To create analogs with a direct carbon-phosphorus bond (phosphonates), reactions like the Michaelis-Arbuzov rearrangement are employed. mdpi.com This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide. While not a direct modification of the final compound, it represents a fundamental strategy for creating the P-C bond in precursor molecules which can then be attached to the dinitrophenyl group. Another route involves the use of Grignard reagents with diethyl phosphite, which can replace the ethoxy groups with alkyl or aryl groups, forming secondary phosphine (B1218219) oxides that can be further functionalized. wikipedia.org Palladium-catalyzed cross-coupling reactions, similar to the Buchwald-Hartwig amination, can also be used to form a C-P bond between an aryl halide and diethyl phosphite. wikipedia.org

The table below summarizes potential strategies for modifying the diethyl phosphate moiety to create analogs of this compound.

Modification StrategyKey ReagentsResulting MoietyAnalog TypeReference
TransesterificationDiethyl phosphite, Various alcohols (e.g., propanol, butanol)Dipropyl phosphate, Dibutyl phosphate, etc.2,4-Dinitrophenyl dialkyl phosphate wikipedia.org
Arbuzov ReactionTriethyl phosphite, Alkyl halidesAlkyl ethyl phosphonate2,4-Dinitrophenoxy (alkyl)(ethoxy)phosphine oxide mdpi.com
Grignard ReactionDiethyl phosphite, Grignard reagents (e.g., CH₃MgBr)Dimethylphosphine oxide (precursor)(2,4-Dinitrophenoxy)dialkylphosphine oxide wikipedia.org
Palladium-Catalyzed C-P CouplingDiethyl phosphite, Aryl halides, Palladium catalystAryl diethyl phosphonate (precursor)2,4-Dinitrophenyl aryl ethyl phosphonate wikipedia.org

Functionalization of the Dinitrophenyl Group in this compound Analogs

Modifying the dinitrophenyl ring offers another avenue for creating analogs. These modifications can be performed on the 2,4-dinitrophenol precursor before the attachment of the diethyl phosphate group, or in some cases, on the final molecule.

Synthesis from Substituted Phenols: A primary strategy involves starting with a phenol that already contains desired substituents. This substituted phenol can then undergo nitration to introduce the two nitro groups, followed by phosphorylation to yield the final analog. A highly selective method for the synthesis of 2,4-dinitrophenol involves the nitration of phenol with nitric acid in an aqueous-alcoholic medium, achieving high yields. researchgate.net This method could be adapted for phenols bearing other functional groups, provided they are stable to nitrating conditions.

Modification of the Hydroxyl Group: The phenolic hydroxyl group of 2,4-dinitrophenol (DNP) is a reactive site for introducing various functionalities. For example, esters can be synthesized. The synthesis of a 2,4-dinitrophenyl palmitic acid ester has been demonstrated using palmitic acid chloride in the presence of a catalyst. nih.gov This approach allows for the attachment of long alkyl chains or other acyl groups to the phenyl ring via an ester linkage.

Reduction of Nitro Groups: The nitro groups on the dinitrophenyl ring are susceptible to chemical reduction. The metabolism of DNP involves the reduction of the nitro groups to form 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol. wikipedia.org This transformation can be replicated using chemical reducing agents to create aminonitrophenyl diethyl phosphate analogs. These amino groups can then serve as handles for further functionalization, such as acylation or alkylation, to introduce a wide array of substituents.

The table below outlines strategies for the functionalization of the dinitrophenyl group to produce analogs.

Functionalization StrategyPrecursor/Starting MaterialKey Reagents/ReactionResulting Functional GroupReference
Nitration of Substituted PhenolsSubstituted phenols (e.g., cresol, halophenol)Nitric acidVariously substituted dinitrophenyl ring researchgate.net
Esterification of Hydroxyl Group2,4-DinitrophenolAcid chlorides (e.g., Palmitic acid chloride)Ester linkage (-OC(O)R) nih.gov
Reduction of Nitro Group(s)This compound or 2,4-DinitrophenolChemical reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C)Amino group (-NH₂) wikipedia.org

Reaction Mechanisms and Reactivity of 2,4 Dinitrophenyl Diethyl Phosphate

Phosphoryl Transfer Mechanisms Involving 2,4-Dinitrophenyl Diethyl Phosphate (B84403)

Phosphoryl transfer reactions are fundamental in biological systems and synthetic organic chemistry. nih.gov 2,4-Dinitrophenyl diethyl phosphate serves as a model substrate for studying these mechanisms due to the excellent leaving group ability of the 2,4-dinitrophenoxide anion.

Concerted vs. Stepwise Mechanisms for Phosphate Transfer from this compound

The transfer of the diethyl phosphoryl group from this compound to a nucleophile can, in principle, proceed through two primary mechanistic pathways: a concerted (SN2-like) mechanism or a stepwise (addition-elimination) mechanism.

In a concerted mechanism , the bond formation with the incoming nucleophile and the bond cleavage of the 2,4-dinitrophenoxy leaving group occur simultaneously in a single transition state. This pathway is analogous to the SN2 reaction at a carbon center and involves a pentacoordinate transition state. Evidence for a concerted mechanism often comes from kinetic studies. For instance, in the aminolysis of related phosphinates, linear Brønsted-type plots are observed, suggesting a single, rate-determining step. For the reaction of 2,4-dinitrophenyl diphenylphosphinate (B8688654) with primary amines, a Brønsted βnuc value of 0.53 was reported, consistent with a concerted process. researchgate.net Similarly, the reaction of diethyl 4-nitrophenyl phosphate with various nucleophiles, including secondary alicyclic amines and pyridines, was concluded to proceed through a concerted mechanism based on linear Brønsted plots with β values of 0.39 and 0.43, respectively.

A stepwise mechanism , on the other hand, involves the formation of a discrete, pentacoordinate phosphorane intermediate. This intermediate would then subsequently break down in a separate step to release the leaving group. This pathway is favored by strong nucleophiles and when the intermediate has sufficient stability. For some phosphate ester reactions, a change in the rate-determining step from the breakdown to the formation of this intermediate can be observed as the basicity of the nucleophile increases significantly relative to the leaving group. mdpi.com While not directly for this compound, studies on the aminolysis of O-ethyl S-(2,4-dinitrophenyl) thiocarbonate also point towards a concerted mechanism. acs.org

The distinction between these two pathways for this compound is subtle and can be influenced by the solvent and the specific nucleophile. However, given the good leaving group ability of the 2,4-dinitrophenoxide, a concerted or a stepwise mechanism with a very short-lived intermediate is often postulated for similar systems.

Role of the 2,4-Dinitrophenyl Group as a Leaving Group in Phosphorylation

The 2,4-dinitrophenyl group is an exceptionally effective leaving group in nucleophilic substitution reactions, including phosphorylation. Its efficacy stems from the ability of the electron-withdrawing nitro groups to stabilize the negative charge of the resulting 2,4-dinitrophenoxide anion through resonance. The pKa of 2,4-dinitrophenol (B41442) is approximately 4.1, indicating that its conjugate base is a weak base and therefore a stable, good leaving group.

The stability of the leaving group is a critical factor in determining the rate of the reaction. In both concerted and stepwise mechanisms, a more stable leaving group will lower the activation energy of the rate-determining step. In a concerted mechanism, it stabilizes the developing negative charge in the transition state. In a stepwise mechanism, a good leaving group facilitates the breakdown of the pentacoordinate intermediate.

Nucleophilic Attack on this compound

An interesting aspect of the reactivity of this compound is the competition between nucleophilic attack at the phosphorus center (phosphoryl transfer) and at the aromatic ring (nucleophilic aromatic substitution, SNAr).

A study on the reaction of O,O-diethyl 2,4-dinitrophenyl phosphate with a series of low molecular weight thiols, such as N-acetyl cysteine and glutathione (B108866), revealed that nucleophilic attack occurs exclusively at the aromatic ring. rsc.org This results in the displacement of the diethyl phosphate group and the formation of a thioether. The proposed mechanism involves the formation of a Meisenheimer complex, a key intermediate in SNAr reactions. rsc.org

This finding demonstrates that for certain nucleophiles, the SNAr pathway is kinetically favored over phosphoryl transfer. The high degree of activation of the aromatic ring by the two nitro groups makes it a susceptible site for nucleophilic attack.

Kinetics of Reactions Involving this compound

Kinetic studies provide quantitative insight into the reaction mechanisms of this compound. The rates of these reactions are typically monitored by observing the appearance of the colored 2,4-dinitrophenoxide anion spectrophotometrically. mdpi.com

Rate Law Derivations for this compound Reactions

For many reactions of this compound with nucleophiles (Nu), the reaction follows second-order kinetics, being first order in both the phosphate ester and the nucleophile, especially when the reaction is carried out under pseudo-first-order conditions (i.e., with a large excess of the nucleophile).

The rate law can be expressed as: Rate = kobs[this compound]

where kobs is the pseudo-first-order rate constant. The second-order rate constant, kNu, can then be determined from the relationship: kobs = kNu[Nu]

For a simple bimolecular reaction, this rate law is consistent with either a concerted SN2-type mechanism or a stepwise mechanism where the initial attack of the nucleophile is the rate-determining step.

In cases where a stepwise mechanism with a rapidly reversible formation of an intermediate is operative, the rate law can become more complex. If the breakdown of the intermediate (with rate constant k2) is rate-determining and the formation of the intermediate is reversible (with forward rate constant k1 and reverse rate constant k-1), the observed rate constant can be described by the equation:

kobs = (k1k2[Nu]) / (k-1 + k2)

Under the condition that the breakdown of the intermediate is much slower than its reversion to reactants (k2 << k-1), this simplifies to:

kobs = (k1k2/k-1)[Nu]

This situation is often encountered in reactions where the leaving group is poorer than the nucleophile. However, given the excellent leaving group ability of 2,4-dinitrophenoxide, the initial nucleophilic attack is more likely to be the rate-limiting step in a stepwise process. mdpi.com

Activation Parameters for Phosphoryl Transfer from this compound

Activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide valuable information about the transition state of a reaction. While specific data for this compound is scarce in the literature, data for the hydrazinolysis of related 2,4-dinitrobenzene derivatives can offer some insight.

Leaving Group (X) from 2,4-Dinitro-X-benzeneΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
-Cl43.5-109
-SOPh43.1-105
-SPh48.1-88
-OPh59.4-71
-OCH366.5-63
Table 1: Activation parameters for the hydrazinolysis of various 2,4-dinitrobenzene derivatives in DMSO at 25 °C. Data from a study on related compounds to infer potential trends. researchgate.net

Generally, a large negative entropy of activation is indicative of a highly ordered transition state, which is characteristic of a bimolecular reaction, such as a concerted SN2-type mechanism or the formation of an intermediate in a stepwise process. The values in the table, although not for the title compound, show this trend. The enthalpy of activation reflects the energy barrier of the reaction, with lower values indicating a faster reaction rate. The trend observed in the table is generally consistent with the leaving group ability of the different substituents.

Isotope Effects in Reactions of this compound

The study of kinetic isotope effects (KIEs) provides crucial insights into the transition state structures of chemical reactions. By substituting an atom at a reacting position with a heavier isotope (e.g., ¹⁸O for ¹⁶O), subtle changes in reaction rates can be measured. These changes arise from the different zero-point vibrational energies of bonds to the light and heavy isotopes, offering a window into the extent of bond formation and cleavage in the rate-determining step.

While specific KIE studies on the hydrolysis of this compound are not prominently detailed in available literature, extensive research on closely related phosphate triesters offers valuable analogous data. The alkaline hydrolysis of other O,O-diethyl phosphate triesters, such as O,O-diethylphosphorylcholine iodide (DEPC) and O,O-diethyl-m-nitrobenzyl phosphate (DEmNBP), has been investigated using ¹⁸O isotopes. acs.org

These studies reveal large primary ¹⁸O KIEs, which suggest a highly associative transition state for the hydrolysis reaction. acs.org In an associative (Sₙ2(P)-like) mechanism, the nucleophile (hydroxide ion) forms a bond with the phosphorus center as the leaving group departs. A large KIE indicates significant bonding changes at the phosphorus center in the transition state, characterized by substantial bond formation to the incoming nucleophile and a high degree of compression along the reaction coordinate. acs.org By contrast, KIEs for phosphate diester and triester hydrolysis are generally smaller than those for monoesters, indicating tighter transition states for the former. frontiersin.org

CompoundLeaving GroupIsotope Effect (k¹⁶/k¹⁸)Implied Transition State FeatureReference
O,O-Diethylphosphorylcholine iodide (DEPC)Choline1.041 ± 0.003Highly Associative acs.org
O,O-Diethyl-m-nitrobenzyl phosphate (DEmNBP)m-Nitrobenzyl alcohol1.052 ± 0.003Highly Associative acs.org

These findings for analogous diethyl phosphate triesters strongly imply that the hydrolysis of this compound also proceeds through a highly associative, tight transition state where the bond to the attacking hydroxide (B78521) is substantially formed as the dinitrophenoxide leaving group is displaced.

Acid-Base Catalysis in this compound Reactions

The hydrolysis of phosphate esters can be significantly accelerated by acid or base catalysts. These catalysts can function through several mechanisms, including specific or general catalysis, by activating the nucleophile or making the phosphorus center more electrophilic.

General Acid and General Base Catalysis

In general base catalysis, a base other than the hydroxide ion accepts a proton from the attacking nucleophile (e.g., water) in the transition state, thereby increasing the nucleophile's reactivity. nih.gov Conversely, in general acid catalysis, an acid other than the hydronium ion donates a proton to the leaving group, making it a better leaving group. rsc.org

The reactions of phosphate triesters are susceptible to nucleophilic catalysis, which can be considered a form of base catalysis. Imidazole (B134444), for instance, is a known effective nucleophilic catalyst for the hydrolysis of phosphate esters. nih.gov For diethyl 2,4-dinitrophenyl phosphate, catalysis by imidazole in 100% DMSO results in a 1000-fold rate increase. nih.gov This acceleration is attributed to the formation of a phosphorylimidazole intermediate. nih.gov

Nucleophile Typeβₙᵤc ValueImplied MechanismReference
Secondary Alicyclic Amines0.39Concerted researchgate.net
Pyridines0.43Concerted researchgate.net

The relatively small βₙᵤc values for the analogous diethyl 4-nitrophenyl phosphate suggest a concerted mechanism where there is only a moderate degree of bond formation and charge development on the nitrogen atom of the amine in the transition state. researchgate.net This implies that the reaction does not proceed through a discrete, stable pentacoordinate intermediate. researchgate.net

Metal Ion Catalysis of this compound Hydrolysis

Metal ions are potent catalysts for the hydrolysis of phosphate esters, a principle widely used by metalloenzymes. One primary mechanism involves the coordination of the metal ion to a water molecule, lowering its pKa and generating a metal-bound hydroxide ion at neutral pH. This metal-hydroxo species is a powerful nucleophile that can attack the phosphorus center.

The hydrolysis of this compound is effectively catalyzed by a lanthanum(III) complex of a hexa-aza macrocycle. researchgate.netjru-b.com At pH 9 and 25°C, this complex at a concentration of 2.5 x 10⁻³ mol dm⁻³ enhances the hydrolysis rate by approximately 1000-fold. jru-b.com The reaction is genuinely catalytic, with the complex exhibiting turnover. researchgate.net

The catalytic activity is highly dependent on pH, displaying a sigmoidal pH-rate profile. This profile is characteristic of reactions involving a catalytically active metal-hydroxo species. researchgate.net Potentiometric titrations indicate that the lanthanum complex has a pKa of approximately 7.4 for the deprotonation of a coordinated water molecule. researchgate.net This means that above pH 7.4, the concentration of the highly reactive [La(L)(OH)]²⁺ species increases, leading to a sharp rise in the observed reaction rate.

pHObserved Rate Constant (kₒₑₛ / s⁻¹)
7.001.1 x 10⁻⁴
7.502.5 x 10⁻⁴
8.004.6 x 10⁻⁴
8.506.5 x 10⁻⁴
9.008.5 x 10⁻⁴
9.509.0 x 10⁻⁴
Data for the hydrolysis of 4 x 10⁻⁵ mol dm⁻³ this compound at 25°C in the presence of 2.5 x 10⁻³ mol dm⁻³ lanthanum macrocycle catalyst. researchgate.net

Solvation Effects on the Reactivity of this compound

The solvent environment plays a critical role in determining the rate and mechanism of phosphoryl transfer reactions. Changes in solvent polarity can dramatically alter reaction rates by differentially solvating the ground state (reactants) and the transition state.

This effect is clearly observed in the alkaline hydrolysis of this compound. nih.gov The reaction rate is markedly influenced by the solvent composition, demonstrating the importance of solvation in its reactivity profile.

Solvent SystemRate Change Relative to WaterPresumed ReasonReference
90% DMSO~100-fold increaseDestabilization of ground state (OH⁻) more significant than transition state. nih.gov
Acetonitrile (B52724) (added)DecreaseGround state is better stabilized than the transition state. nih.gov
tert-Butyl Alcohol (added)DecreaseGround state is better stabilized than the transition state. nih.gov

The ~100-fold rate enhancement in 90% DMSO is primarily due to the desolvation of the hydroxide ion nucleophile, which greatly increases its reactivity. nih.gov Despite this large rate change, the mechanism remains associative, similar to the reaction in pure water. nih.gov Conversely, the addition of solvents like acetonitrile or tert-butyl alcohol to water slows the reaction, indicating that these solvent mixtures provide better stabilization for the ground state reactants compared to the transition state. nih.gov

Applications of 2,4 Dinitrophenyl Diethyl Phosphate in Chemical Synthesis

2,4-Dinitrophenyl Diethyl Phosphate (B84403) as a Phosphorylating Reagent in Organic Synthesis

The primary application of 2,4-dinitrophenyl diethyl phosphate in synthetic organic chemistry is as a phosphorylating agent. The 2,4-dinitrophenoxy group is an excellent leaving group, which allows for the efficient transfer of the diethyl phosphate group to a variety of nucleophilic substrates under relatively mild conditions.

While specific examples detailing the use of this compound for the phosphorylation of a wide range of simple alcohols are not extensively documented in readily available literature, the general reactivity of similar phosphate esters suggests its utility in this regard. The phosphorylation of alcohols is a fundamental transformation in organic synthesis, and reagents like this compound offer a reactive platform for this purpose. The reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the phosphorus center, displacing the 2,4-dinitrophenoxide anion.

The phosphorylation of phenols, which are generally less nucleophilic than alcohols, can also be achieved. The reaction of phenols with diethyl phosphate can be facilitated in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), which activates the phosphate for nucleophilic attack. researchgate.net Although not a direct use of this compound, this highlights a general strategy for phenol (B47542) phosphorylation that could be applicable. The reactivity of the 2,4-dinitrophenyl ester itself often allows for the reaction to proceed without the need for additional coupling agents, particularly with more nucleophilic phenoxides.

This compound serves as a precursor for the synthesis of other phosphate esters through transesterification or reaction with suitable nucleophiles. The facility of the departure of the 2,4-dinitrophenoxy group allows for the introduction of the diethyl phosphate moiety onto various molecular scaffolds.

The synthesis of phosphate esters is a critical process for the creation of a wide array of biologically active molecules and functional materials. nih.gov General methods for phosphate ester synthesis often involve the reaction of an alcohol with a phosphorylating agent. google.com In this context, this compound can be considered a reactive phosphorylating agent, capable of forming new phosphate esters upon reaction with a diverse range of alcohols and other nucleophiles.

A significant application of this compound and its analogs is in the synthesis of nucleoside phosphates, which are the building blocks of DNA and RNA. The phosphorylation of nucleosides is a key step in the synthesis of oligonucleotides and various biologically active nucleotide analogs.

While direct phosphorylation of nucleosides with this compound can be challenging due to the multiple reactive sites on the nucleoside, related strategies have been successfully employed. For instance, 2,4-dinitrophenol (B41442) has been used as an activating reagent in the phosphoramidite (B1245037) approach to nucleotide synthesis.

This compound in Cascade Reactions and Multicomponent Reactions

There is currently limited information available in the scientific literature regarding the specific application of this compound in cascade or multicomponent reactions. While cascade and multicomponent reactions are powerful tools for the efficient synthesis of complex molecules, the role of this particular phosphate ester in such transformations has not been extensively explored or reported. nih.govmdpi.com

Use of this compound as a Model Compound for Mechanistic Studies

The well-defined structure and reactivity of this compound make it an excellent model compound for studying the mechanisms of phosphoryl transfer reactions. These reactions are fundamental in many biological processes, including signal transduction, energy metabolism, and DNA replication.

A study on the reactivity and selectivity of O,O-diethyl 2,4-dinitrophenyl phosphate with various low molecular weight thiols, such as N-acetyl cysteine, L-cysteine, and glutathione (B108866), revealed that nucleophilic attack occurs exclusively at the aromatic ring, leading to the displacement of the diethyl phosphate group. rsc.org The kinetics of these reactions suggest the formation of a Meisenheimer complex as a key intermediate. rsc.org

Furthermore, kinetic studies on the related compound, diethyl 4-nitrophenyl phosphate, with a range of nucleophiles including phenoxides, secondary alicyclic amines, and pyridines, have provided insights into the reaction mechanism. researchgate.net These reactions were found to follow second-order kinetics and were consistent with a concerted SN2-type mechanism at the phosphorus center. researchgate.net The Brønsted-type plots for these reactions showed linear correlations, which is indicative of a concerted process rather than a stepwise mechanism involving a pentacoordinate intermediate. researchgate.net Such studies are crucial for understanding the factors that govern the reactivity and selectivity of phosphate esters in nucleophilic substitution reactions.

Nucleophile ClassBrønsted β valueProposed Mechanism
Phenoxides0.21Concerted
Secondary Alicyclic Amines0.39Concerted
Pyridines0.43Concerted
Table 1: Kinetic data for the reaction of diethyl 4-nitrophenyl phosphate with various nucleophiles, suggesting a concerted reaction mechanism. researchgate.net

Use of this compound in the Synthesis of Heterocyclic Compounds

Currently, there is a lack of specific examples in the published literature demonstrating the use of this compound as a key starting material or reagent in the synthesis of heterocyclic compounds. While the synthesis of heterocyclic compounds is a vast and active area of research, the application of this particular phosphate ester for this purpose appears to be limited or not well-documented. umsl.educlockss.org

This compound as an Intermediate in Industrial Chemical Processes

Extensive research of publicly available scientific literature and patent databases does not indicate that this compound is a significant intermediate in large-scale industrial chemical processes. The available information primarily points to its use as a laboratory-scale reagent and its precursor, 2,4-dinitrophenol (DNP), as an intermediate in various industrial applications.

While 2,4-dinitrophenol has been historically used in the manufacturing of dyes, wood preservatives, and explosives, the diethyl phosphate derivative does not appear to share this industrial profile. wikipedia.orgresearchgate.net The reactivity of this compound has been studied in academic settings, particularly its reactions with low molecular weight thiols. rsc.org These studies, however, focus on reaction kinetics and mechanisms rather than outlining a role in industrial production. rsc.org

One area of research has explored the use of the related compound, 2,4-dinitrophenol, as an activating reagent in nucleotide synthesis, a process crucial for biomedical research and drug development. google.com This, however, remains a laboratory application rather than an industrial-scale process.

The following table summarizes the key findings from a study on the reactivity of this compound with various thiols. This research provides insight into its chemical behavior, which is fundamental to any potential synthetic application, even if not currently industrialized.

Table 1: Reactivity of this compound with Thiols

Thiol CompoundReactivity ObservationProposed Mechanism
N-acetyl cysteine (NAC)Attack at the aromatic moietyMeisenheimer complex formation followed by proton transfer
L-cysteine (Cys)Initial kinetic control product via sulfhydryl attack, followed by intramolecular amine attack leading to a thermodynamic control productMeisenheimer complex formation followed by proton transfer
Homocysteine (Hcys)Initial kinetic control product via sulfhydryl attack, followed by intramolecular amine attack leading to a thermodynamic control productMeisenheimer complex formation followed by proton transfer
Glutathione (GSH)Attack at the aromatic moietyMeisenheimer complex formation followed by proton transfer
D-penicillamine (Pen)Attack at the aromatic moietyMeisenheimer complex formation followed by proton transfer

This table is based on data from a reactivity and selectivity study of O,O-diethyl 2,4-dinitrophenyl phosphate with various thiols. rsc.org

Advanced Spectroscopic and Analytical Characterization of 2,4 Dinitrophenyl Diethyl Phosphate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,4-Dinitrophenyl Diethyl Phosphate (B84403)

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 2,4-dinitrophenyl diethyl phosphate, offering precise information about the hydrogen, carbon, and phosphorus nuclei within the molecule.

While specific experimental data for this compound is not widely published, the expected NMR spectral parameters can be reliably predicted based on the analysis of structurally similar compounds, such as diethyl p-nitrophenyl phosphate (paraoxon) and other related organophosphates. rsc.orgnist.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and the aromatic protons. The ethoxy protons will appear as a characteristic triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to coupling with each other. The methylene protons will also exhibit coupling to the ³¹P nucleus. The aromatic protons on the dinitrophenyl ring will present as a complex splitting pattern in the downfield region due to their distinct chemical environments and spin-spin coupling.

¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl groups and the six carbons of the dinitrophenyl ring. The carbon atoms directly bonded to the phosphate group and the nitro groups will show characteristic downfield shifts.

³¹P NMR: The phosphorus-31 NMR spectrum is anticipated to show a single resonance, as there is only one phosphorus atom in the molecule. Its chemical shift will be indicative of the phosphate ester environment. rsc.org

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in Hz
¹H
-CH₃~1.4Triplet³J(H,H) ≈ 7
-OCH₂-~4.3Doublet of Quartets³J(H,H) ≈ 7, ³J(P,H) ≈ 8
Aromatic H8.0 - 9.0Multiplets
¹³C
-CH₃~16Singlet
-OCH₂-~65Singlet
Aromatic C120 - 155Singlets
³¹P ~ -5 to -10Singlet

Note: These are predicted values based on analogous compounds and may vary from experimental results.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the methyl and methylene protons of the ethyl groups, as well as the couplings between the aromatic protons on the dinitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the ethyl groups to the phosphorus atom and the dinitrophenyl ring to the phosphate ester oxygen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) Analysis of this compound

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The exact mass of this compound (C₁₀H₁₃N₂O₈P) is 320.0358 g/mol .

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information. Based on the fragmentation patterns of related organophosphates like paraoxon (B1678428) and the known stability of the 2,4-dinitrophenoxy moiety, the following fragmentation pathways can be predicted. researchgate.netmassbank.eunih.gov

A primary fragmentation pathway would likely involve the cleavage of the P-O-aryl bond, leading to the formation of a highly stable 2,4-dinitrophenoxide anion. Other expected fragmentation includes the sequential loss of ethylene (B1197577) molecules from the diethyl phosphate moiety.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of Fragment
320183[2,4-dinitrophenoxide]⁻
320292[M - C₂H₄]⁺
320264[M - 2(C₂H₄)]⁺
320155[diethyl phosphate]⁻

Note: The observed fragments and their relative intensities can vary depending on the ionization technique and collision energy.

Infrared (IR) and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound. The positions of the absorption bands in the spectra are characteristic of specific bond types and molecular motions. researchgate.netresearchgate.net

The IR and Raman spectra are expected to be dominated by strong absorptions corresponding to the P=O stretch, P-O-C stretches, and the symmetric and asymmetric stretches of the nitro (NO₂) groups. The aromatic ring will also exhibit characteristic C-H and C=C stretching and bending vibrations.

Predicted Characteristic IR and Raman Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~3100Aromatic C-H stretch
~2980Aliphatic C-H stretch
~1600Aromatic C=C stretch
~1530Asymmetric NO₂ stretch
~1350Symmetric NO₂ stretch
~1280P=O stretch
~1030P-O-C (ethyl) stretch
~970O-P-O stretch

Note: These are predicted values based on analogous compounds and may vary from experimental results.

Vibrational Mode Analysis of Phosphate and Nitro Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides invaluable information about the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the phosphate (PO₄) and nitro (NO₂) groups.

The diethyl phosphate moiety exhibits characteristic vibrations that can be identified in its IR and Raman spectra. Based on studies of diethyl phosphate and related model compounds, the key vibrational bands of the phosphate group can be assigned. nih.govrsc.org The P=O stretching vibration is typically a strong band in the IR spectrum. The P-O-C stretching vibrations are also prominent and can be sensitive to the conformation of the molecule.

The 2,4-dinitrophenyl group introduces strong vibrational signatures from the nitro groups. In dinitroaromatic compounds, the asymmetric and symmetric stretching vibrations of the NO₂ group are particularly diagnostic. researchgate.netorgchemboulder.com The positions of these bands can be influenced by the electronic environment of the aromatic ring. For nitro groups attached to an aromatic ring, the asymmetric stretch typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.com

Table 1: Characteristic Vibrational Frequencies for Functional Groups in this compound (Based on Model Compounds)

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
Phosphate (PO₄) P=O Stretch~1225 - 1288IR, Raman
P-O-C Asymmetric Stretch~1055IR, Raman
P-O-C Symmetric Stretch~715 - 900IR, Raman
Nitro (NO₂) on Ring Asymmetric Stretch (ν_as)1550 - 1475IR, Raman
Symmetric Stretch (ν_s)1360 - 1290IR, Raman
Scissoring (Bending)~853IR, Raman
Aromatic Ring C=C Stretch~1600, ~1500IR, Raman
C-N Stretch~1109IR, Raman

This table is a compilation of data from related model compounds such as diethyl phosphate and nitrobenzene. nih.govresearchgate.netuwosh.edu

X-ray Crystallography and Solid-State Structure of this compound

To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible literature. However, analysis of crystallographic data from structurally related compounds, such as other dinitrophenyl derivatives and organophosphates, can provide insights into the expected solid-state structure.

For instance, the crystal structures of compounds containing the 2,4-dinitrophenyl moiety, like 2,4-dinitrophenylhydrazones and 2,4-dinitrophenyl 4-methylbenzenesulfonate, reveal common packing motifs. nih.govresearchgate.netmdpi.comresearchgate.net These structures are often stabilized by a network of intermolecular interactions, including C-H···O hydrogen bonds and offset π–π stacking between the electron-deficient dinitrophenyl rings. nih.govresearchgate.net The nitro groups are typically effective hydrogen bond acceptors.

Chromatographic Methods for Purity Assessment and Reaction Monitoring of this compound

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and impurities, thereby enabling purity assessment and real-time reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of organophosphorus compounds that may be thermally labile. chromatographyonline.com For a compound like this compound, which possesses a strong UV-absorbing chromophore in the dinitrophenyl group, HPLC with UV detection is particularly suitable.

Reversed-phase HPLC (RP-HPLC) is the most common mode for this type of analysis. nih.govthermofisher.com A C18 stationary phase is typically employed, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. chromatographyonline.comresearchgate.netijcmas.com The presence of the dinitrophenyl group allows for sensitive detection at wavelengths around 360 nm. thermofisher.com This method can be used to quantify the purity of the final product and to follow the progress of its synthesis by monitoring the disappearance of reactants and the appearance of the product peak.

Table 2: Typical HPLC Conditions for Analysis of Dinitrophenyl-Containing Compounds

ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV-Vis at ~360 nm
Injection Volume 10-20 µL

These conditions are based on established methods for dinitrophenyl and organophosphate analysis. nih.govthermofisher.comchromatographyonline.comresearchgate.net

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. drawellanalytical.com However, many organophosphates, including diethyl phosphate derivatives, are not sufficiently volatile or are thermally unstable for direct GC analysis. chromatographyonline.comdrawellanalytical.com Therefore, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable form. youtube.comyoutube.com

Common derivatization strategies for organophosphates involve silylation or alkylation. nih.gov For example, reagents such as N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to create a volatile tert-butyldimethylsilyl (TBDMS) derivative. nih.gov Another approach is alkylation, for instance, using pentafluorobenzyl bromide (PFBBr). rsc.org After derivatization, the resulting compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. researchgate.netjournaljpri.comresearchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of reaction mixtures and for the preliminary assessment of product purity. nih.gov For this compound, silica (B1680970) gel plates are a suitable stationary phase. nih.gov

A variety of solvent systems can be employed as the mobile phase to achieve good separation. For organophosphorus compounds, mixtures of a non-polar solvent like n-hexane and a more polar solvent such as acetone (B3395972) are often effective. capes.gov.br For dinitrophenyl derivatives, different solvent systems have also been reported. nih.govuni.edu

Visualization of the separated spots on the TLC plate is facilitated by the yellow color of the 2,4-dinitrophenyl group. For enhanced sensitivity, the plate can be viewed under UV light. Additionally, specific chromogenic spray reagents can be used to detect organophosphorus compounds, such as the iodine-azide reaction for thiophosphates or other specific reagents for phosphates. purkh.comnih.govbibliotekanauki.pl

Computational and Theoretical Chemistry Studies of 2,4 Dinitrophenyl Diethyl Phosphate

Density Functional Theory (DFT) Calculations on 2,4-Dinitrophenyl Diethyl Phosphate (B84403)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties.

DFT calculations are instrumental in elucidating the electronic characteristics of 2,4-dinitrophenyl diethyl phosphate. The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are key descriptors of its reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. In organophosphate compounds, the HOMO-LUMO energy gap is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. For related organophosphorus compounds, DFT studies have shown that the nature of the substituents significantly influences these frontier orbitals. In the case of this compound, the electron-withdrawing nitro groups on the phenyl ring are expected to lower the energy of the LUMO, making the aromatic ring highly susceptible to nucleophilic attack. The HOMO is likely to be localized on the phosphate group and the non-bonding oxygen atoms.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For molecules with dinitrophenyl groups, the regions around the nitro groups are highly electron-deficient (positive potential), while the oxygen atoms of the phosphate group exhibit a negative potential. This distribution indicates that nucleophiles will preferentially attack the electron-poor aromatic ring, a characteristic feature of nucleophilic aromatic substitution (SNAr) reactions.

Global and local reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), and Fukui functions, offer quantitative measures of reactivity.

Chemical Potential (μ) : This is related to the electronegativity of the molecule and indicates the tendency of electrons to escape from the system.

Chemical Hardness (η) : This is a measure of the resistance to charge transfer. A "soft" molecule has a small energy gap and is more reactive.

Fukui Functions : These local reactivity descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For a nucleophilic attack, the Fukui function f+(r) is relevant, and for an electrophilic attack, f-(r) is used.

For this compound, the carbon atoms of the aromatic ring attached to the nitro groups and the phosphate group are expected to have high values of f+(r), indicating their susceptibility to nucleophilic attack. This is consistent with experimental observations of nucleophilic aromatic substitution reactions on this and related compounds. The phosphorus atom and the oxygen atoms of the phosphate group would be the likely sites for electrophilic attack.

Table 1: Conceptual DFT-based Reactivity Descriptors (Illustrative)

DescriptorDefinitionPredicted Trend for this compound
Ionization Potential (I)I ≈ -EHOMORelatively high due to the electron-withdrawing nature of the dinitrophenyl group.
Electron Affinity (A)A ≈ -ELUMOHigh, indicating a strong ability to accept electrons.
Chemical Hardness (η)η = (I - A) / 2Expected to be relatively low, indicating high reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η)Expected to be high, classifying it as a strong electrophile.

Molecular Dynamics Simulations of this compound in Solution

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with the surrounding solvent molecules.

The behavior and reactivity of this compound in a solvent are significantly influenced by the organization of solvent molecules around it, known as the solvation shell. MD simulations can be used to analyze the structure and dynamics of this shell.

In an aqueous solution, water molecules are expected to form hydrogen bonds with the oxygen atoms of the phosphate group and the nitro groups. The diethyl phosphate moiety, being polar, will interact favorably with water. The dinitrophenyl group, although containing polar nitro groups, has an aromatic character that may lead to different solvent structuring compared to the phosphate part.

Simulations of other organophosphates in water have shown well-defined hydration shells around the phosphate group, with water molecules acting as both hydrogen bond donors and acceptors. The stability and reactivity of the solute are directly affected by the strength and arrangement of these interactions. For instance, the hydrolysis of organophosphate esters is known to be influenced by how water molecules are organized to participate in the reaction mechanism.

Transition State Calculations for Reactions Involving this compound

Transition state theory is a cornerstone of chemical kinetics, and computational methods are invaluable for locating and characterizing transition states, which are high-energy structures along a reaction pathway.

The reactions of this compound, particularly nucleophilic aromatic substitution (SNAr), have been a subject of interest. Kinetic studies on the reaction of this compound with various thiols suggest a mechanism involving the formation of a Meisenheimer complex. rsc.org

Computational studies on related systems have been used to map out the potential energy surface for such reactions. These calculations can confirm the presence of intermediates, like the Meisenheimer complex, and determine the energy barriers for each step of the reaction.

The generally accepted mechanism for SNAr reactions on electron-deficient aromatic rings like the dinitrophenyl group involves two steps:

Nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate (Meisenheimer complex).

Departure of the leaving group (the diethyl phosphate group in this case) to restore the aromaticity of the ring.

Transition state calculations can determine which of these steps is rate-determining by comparing their activation energies. For good leaving groups, the formation of the Meisenheimer complex is often the rate-limiting step.

Hydrolysis is another important reaction of organophosphate esters. Theoretical studies on the hydrolysis of similar phosphate esters have revealed the detailed mechanism, including the role of water molecules and the nature of the pentacovalent phosphorus intermediate or transition state. The calculated energy barriers for these reactions provide a quantitative understanding of their kinetics.

Quantitative Structure-Reactivity Relationships (QSAR) in this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting the biological activity of compounds based on their molecular structures. For organophosphates, including analogs of this compound, QSAR models are often developed to forecast their toxicity, which is frequently linked to the inhibition of the enzyme acetylcholinesterase (AChE).

Research in this area involves creating a database of structurally related organophosphate compounds and their corresponding biological activities. nih.govresearchgate.net A wide array of molecular descriptors are then calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic properties, steric effects, and hydrophobicity.

Several statistical methods are employed to build the QSAR models, including Multiple Linear Regression (MLR) and more complex 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Interaction Field Analysis (CoMSIA). nih.govnih.gov For instance, a QSAR model for a series of organophosphates might reveal that the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting their inhibitory activity against AChE. researchgate.net The HOMO-LUMO energy gap can be a significant contributor to the binding affinity. nih.govresearchgate.net

Table 1: Key Findings from QSAR Studies on Organophosphate Analogs

QSAR MethodologyKey Molecular DescriptorsPredicted Activity/PropertyKey Findings
Multiple Linear Regression (MLR)Structural parameters from optimized geometriesInterspecies acute toxicitySuccessful extrapolation of toxicity data between species (e.g., rat to mouse) with the inclusion of structural descriptors. mdpi.com
3D-QSAR (CoMFA, CoMSIA)Steric and electrostatic fieldsInhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD)Steric bulk and electrostatic properties at specific substituent positions are critical for biological activity. nih.gov
Multi-block Partial Least-Squares (MBPLS)Molecular Interaction Fields (MIF)Acute toxicity to housefliesHydrogen bonding of the P=O group and hydrophobicity are significant for acetylcholinesterase inhibition. nih.gov
Orthogonal projection to latent structures regression675 diverse molecular descriptorsInhibition of human acetylcholinesteraseThe HOMO-LUMO energy gap was found to be the most significant contributor to binding affinity. nih.govresearchgate.net

Prediction of Spectroscopic Properties of this compound

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of organophosphorus compounds. rsc.orgnih.gov These predictions are invaluable for identifying unknown compounds, interpreting experimental spectra, and understanding the relationship between molecular structure and spectral features.

Infrared (IR) Spectroscopy: Theoretical calculations can accurately predict the vibrational frequencies of functional groups within the this compound molecule. For organophosphorus compounds, characteristic vibrational modes include the P=O stretching, P-O-C stretching, and vibrations of the nitro (NO2) groups and the phenyl ring. rsc.orgnih.gov DFT calculations, often using hybrid functionals like B3LYP with an appropriate basis set, can yield theoretical IR spectra that show good agreement with experimental data after appropriate scaling of the calculated frequencies. rsc.orgnih.gov For instance, the P=O stretching vibration in organophosphates is typically predicted to be in the range of 1140-1320 cm⁻¹, while P-O-C stretching vibrations are found in the 920-1088 cm⁻¹ region. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) and coupling constants (J) in ¹H, ¹³C, and ³¹P NMR spectra can also be predicted computationally. These calculations provide detailed insights into the electronic environment of the nuclei. For organophosphorus compounds, the ³¹P chemical shift is a particularly important diagnostic tool. Theoretical studies on similar molecules have shown that computational methods can reproduce experimental NMR parameters with good accuracy. mdpi.com For example, in studies of related compounds, specific diastereomers could be identified based on their predicted ³¹P NMR signals. mdpi.com

UV-Visible Spectroscopy: The electronic transitions that give rise to UV-Visible absorption spectra can be modeled using time-dependent DFT (TD-DFT). For this compound, the presence of the dinitrophenyl chromophore is expected to result in strong absorptions in the UV region. Computational predictions can help assign these absorptions to specific electronic transitions within the molecule, such as π → π* transitions within the aromatic ring and n → π* transitions involving the nitro groups. The predicted absorption maxima can be correlated with experimental data to confirm the structure of the compound.

Table 2: Predicted Spectroscopic Data for this compound and Related Organophosphates

Spectroscopic TechniquePredicted ParameterTypical Predicted Values/Ranges for OrganophosphatesNotes
Infrared (IR) Spectroscopy Vibrational Frequency (cm⁻¹)P=O Stretch: 1140-1320 nih.govPredictions are often made using DFT calculations (e.g., B3LYP/6-31G(d,p)) and may require scaling for better agreement with experimental data. rsc.orgnih.gov
P-O-C Stretch: 920-1088 nih.gov
NO₂ Asymmetric Stretch: ~1530Based on typical values for nitroaromatic compounds.
NO₂ Symmetric Stretch: ~1350Based on typical values for nitroaromatic compounds.
NMR Spectroscopy Chemical Shift (δ, ppm)³¹P: Varies widely depending on structureComputational methods can distinguish between different isomers and conformers based on predicted chemical shifts. mdpi.com
¹H (Aromatic): 7.0-9.0Predicted shifts for the dinitrophenyl group protons.
¹H (Ethyl -CH₂-): ~4.0-4.5Influenced by the adjacent phosphate group.
¹H (Ethyl -CH₃): ~1.0-1.5Typical range for ethyl groups.
UV-Visible Spectroscopy Absorption Maximum (λmax, nm)~260-350Expected range for dinitrophenyl derivatives due to π → π* and n → π* transitions.

Degradation and Environmental Transformation Pathways of 2,4 Dinitrophenyl Diethyl Phosphate

Hydrolytic Degradation of 2,4-Dinitrophenyl Diethyl Phosphate (B84403)

Hydrolysis is a primary mechanism for the abiotic degradation of many organophosphate esters in aqueous environments. The process involves the cleavage of the ester bond by water, leading to the formation of less complex and often less toxic compounds.

For instance, studies on other organophosphates have demonstrated a U-shaped pH-rate profile, where the rate constant for hydrolysis is at a minimum in the pH range of 2 to 7 and increases at higher and lower pH values. This is attributed to specific acid- and base-catalyzed hydrolysis mechanisms. In acidic conditions, the phosphate ester oxygen is protonated, making the phosphorus atom more susceptible to nucleophilic attack by water. Under alkaline conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the phosphorus atom, leading to a rapid cleavage of the ester bond.

A study on the hydrolysis of the nerve agent Soman (GD), another organophosphate, found that the hydrolysis rate was pH-dependent and followed the equation kobs = 0.17 × 10^(-0.82 × pH) at 25°C in the pH range of 0.90 to 2.80, illustrating a clear relationship between pH and the observed rate constant. researchgate.net Although this specific equation does not apply to 2,4-dinitrophenyl diethyl phosphate, it exemplifies the typical pH dependency of organophosphate hydrolysis.

The steady-state rate of hydrolysis of the related compound 2,4-dinitrophenyl phosphate, when catalyzed by the enzyme alkaline phosphatase, has been shown to be identical to that of 4-nitrophenyl phosphate over a pH range of 5.5 to 8.5. nih.gov However, this enzymatic hydrolysis does not directly represent the abiotic environmental degradation kinetics.

Interactive Data Table: Illustrative pH-Dependent Hydrolysis of a Related Organophosphate (Soman, GD) at 25°C

pHObserved Rate Constant (k_obs, min⁻¹)
0.900.0204
1.500.0100
2.000.0050
2.800.0018

This table illustrates the pH-dependent hydrolysis kinetics of Soman (GD) as reported in a study. researchgate.net Specific data for this compound is not available.

The hydrolysis of this compound results in the cleavage of the phosphate ester bond. Based on the principles of organophosphate chemistry and studies on related compounds, the expected primary hydrolytic products are 2,4-dinitrophenol (B41442) and diethyl phosphate .

The reaction of O,O-diethyl O-(4-nitrophenyl) phosphate (paraoxon), a structurally similar compound, with various nucleophiles has been studied, and the primary products are diethyl phosphate and 4-nitrophenol. It is therefore highly probable that the hydrolysis of this compound follows a similar pathway.

The hydrolysis mechanism of dibutyl-4-nitrophenyl phosphate, another related compound, involves a nucleophilic attack by a hydroxide anion on the phosphorus atom, leading to the formation of a pentacoordinated phosphorus intermediate. This is followed by the breaking of the P-O bond connected to the nitrophenyl group, releasing dibutyl phosphate and 4-nitrophenate. researchgate.net A similar mechanism can be postulated for this compound, yielding diethyl phosphate and the 2,4-dinitrophenate ion, which would be protonated to 2,4-dinitrophenol depending on the pH.

Photochemical Degradation of this compound

Photochemical degradation, or photolysis, is another significant pathway for the transformation of organic compounds in the environment, driven by the energy of sunlight. This process can occur through direct absorption of light by the compound or through indirect mechanisms involving photosensitizers.

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical reaction. For a compound to undergo direct photolysis in the environment, it must absorb light in the solar spectrum that reaches the Earth's surface (wavelengths > 290 nm).

Specific studies on the direct photolysis of this compound are limited. However, the presence of the 2,4-dinitrophenyl group, a known chromophore, suggests that this compound is likely to absorb sunlight and undergo direct photolysis. The nitroaromatic structure is susceptible to photoreduction and other photochemical transformations. The degradation of other organophosphates, such as trimethyl phosphate and triethyl phosphate, has been observed to proceed via the formation of aldehyde and carboxylate intermediates upon UV illumination on a TiO2 surface. mdpi.com

Sensitized photolysis involves the transfer of energy from an excited photosensitizer molecule to the target compound, which then undergoes a reaction. Common photosensitizers in natural waters include dissolved organic matter (DOM), nitrate, and nitrite (B80452) ions. These substances absorb sunlight and produce reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet excited states of DOM, which can then react with and degrade organic pollutants.

Advanced Oxidation Processes for this compound Treatment

Advanced oxidation processes (AOPs) are a group of water treatment technologies that rely on the in-situ generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to oxidize a wide range of organic pollutants. wikipedia.org These processes are often effective for the degradation of persistent and toxic compounds that are resistant to conventional treatment methods. researchgate.netnih.gov

While specific studies on the application of AOPs for the degradation of this compound are not widely available, research on the treatment of other organophosphates and the structurally related compound 2,4-dinitrophenol (DNP) provides valuable insights into the potential efficacy of these methods.

Common AOPs that could be applied for the treatment of this compound include:

Fenton and Photo-Fenton Processes: These processes use a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process enhances radical production through the use of UV light. The Fenton process has been shown to be effective for the degradation of various pesticides. nih.govnih.gov Studies on the degradation of 2,4-dinitrophenol have demonstrated high removal efficiencies using the photo-Fenton process. researchgate.net

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals, especially at higher pH. Ozonation has been successfully used to degrade a variety of organic pollutants, including pesticides. researchgate.netnih.gov

Photocatalysis: This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon illumination with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals and other reactive oxygen species. Photocatalysis has been shown to be effective for the degradation of 2,4-dinitrophenol and other organophosphates. nih.govresearchgate.netnih.govmdpi.com The degradation of diethyl phthalate, a compound with ester linkages, by ozonation has been shown to proceed through hydrolysis of the aliphatic chain and hydroxylation of the aromatic ring. researchgate.net

Interactive Data Table: Degradation of 2,4-Dinitrophenol (a related compound) by Photo-Fenton Process

Initial Fe²⁺ (mg/L)Initial H₂O₂ (mg/L)Reaction Time (min)2,4-DNP Removal (%)TOC Removal (%)
151540--
45154054-
75154087-
75754010021
75100--61 (as COD conversion)

This table presents data from a study on the degradation of 2,4-dinitrophenol using the photo-Fenton process. researchgate.net Specific data for this compound is not available.

The efficiency of these AOPs is dependent on various factors, including pH, the concentration of the oxidant and catalyst, and the intensity of UV irradiation. For instance, the Fenton process is generally most effective under acidic conditions (pH 2.5-3.5). mdpi.com The degradation of organophosphates by AOPs typically leads to the formation of inorganic phosphate, carbon dioxide, and water, along with other smaller organic intermediates.

Abiotic Transformation Mechanisms of this compound in Aqueous Systems

The primary abiotic transformation pathways for this compound in aquatic environments are hydrolysis and photolysis. These reactions involve the cleavage of the phosphate ester bond, leading to the formation of 2,4-dinitrophenol and diethyl phosphate. The rates of these reactions are influenced by environmental factors such as pH, temperature, and the presence of other chemical species in the water.

Hydrolysis:

The hydrolysis of paraoxon (B1678428) is significantly influenced by pH. In neutral or acidic water, the rate of hydrolysis is generally slow. However, the rate increases significantly under alkaline (basic) conditions due to the increased concentration of hydroxide ions (OH-), which act as a nucleophile and attack the phosphorus center of the phosphate ester. nih.govnih.gov The primary products of paraoxon hydrolysis are p-nitrophenol and diethyl phosphate. mdpi.comacs.orgnih.gov Given the structural similarities, it is highly probable that the hydrolysis of this compound also accelerates with increasing pH and yields 2,4-dinitrophenol and diethyl phosphate. The presence of two electron-withdrawing nitro groups on the phenyl ring in this compound, compared to the single nitro group in paraoxon, would likely make the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack, potentially leading to a faster hydrolysis rate under similar conditions.

The hydrolysis of organophosphate esters can also be catalyzed by metal ions. nih.gov

Photolysis:

Photolysis is the decomposition of molecules by light. In aqueous environments, this compound can undergo direct photolysis by absorbing sunlight, or indirect photolysis, which is facilitated by other light-absorbing substances (photosensitizers) present in the water.

Studies on the photolytic degradation of paraoxon-ethyl have shown that it follows pseudo-first-order kinetics. The degradation involves the cleavage of the P-O-C bonds, leading to the formation of p-nitrophenol, O,O-diethyl phosphonic acid, O-ethyl diphosphonic acid, and eventually phosphoric acid. mdpi.com Similarly, the photolysis of fenitrothion, another organophosphate pesticide with a nitrophenyl group, is a known degradation pathway in water. researchgate.nettandfonline.com The rate of photolysis can be influenced by the presence of natural substances like humic acids, which can act as photosensitizers. tandfonline.com

For this compound, it is expected that photolysis will also be a significant degradation pathway in sunlit surface waters. The absorption of UV radiation would lead to the excitation of the molecule, followed by bond cleavage, primarily at the P-O-aryl linkage, to produce 2,4-dinitrophenol and diethyl phosphate derivatives. The rate and products of photolysis can be influenced by the wavelength of light and the presence of dissolved organic matter and other sensitizing agents in the water. nih.gov

Interactive Data Table: Abiotic Transformation of Analogous Organophosphate Esters

The following table summarizes findings on the abiotic degradation of organophosphate esters structurally similar to this compound.

CompoundTransformation ProcessKey FindingsPrimary Degradation ProductsInfluencing FactorsReference
Paraoxon (diethyl p-nitrophenyl phosphate)HydrolysisStable at neutral pH, rate increases significantly in basic conditions. Follows pseudo-first-order kinetics in the presence of certain catalysts.p-Nitrophenol, Diethyl phosphatepH, Temperature, Catalysts (e.g., metal ions, surfactants) nih.govnih.govmdpi.comacs.orgnih.govmdpi.com
Paraoxon-ethylPhotolysisDegradation follows pseudo-first-order kinetics. Rate is enhanced by photocatalysts like TiO2.p-Nitrophenol, O,O-diethyl phosphonic acid, O-ethyl diphosphonic acid, Phosphoric acidUV light, Photocatalysts mdpi.com
FenitrothionPhotolysisPhotolysis is a significant degradation pathway in water. Can be influenced by photosensitizers.Fenitrooxon, 3-methyl-4-nitrophenolSunlight, Photosensitizers (e.g., humic acids, acetone) researchgate.nettandfonline.comresearchgate.net

Conclusion and Future Perspectives on 2,4 Dinitrophenyl Diethyl Phosphate Research

Summary of Key Findings in 2,4-Dinitrophenyl Diethyl Phosphate (B84403) Chemistry

Research into the chemical behavior of 2,4-dinitrophenyl diethyl phosphate has primarily focused on its reactivity with nucleophiles. The presence of two electron-withdrawing nitro groups on the phenyl ring makes the aromatic carbon atoms highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).

A detailed kinetic and mechanistic study on the reaction of O,O-diethyl 2,4-dinitrophenyl phosphate with a variety of low-molecular-weight thiols has provided the most significant insights into its reactivity. rsc.org The key findings from this research are:

Reaction Site Selectivity : Nucleophilic attack by thiols such as N-acetyl cysteine (NAC), L-cysteine (Cys), homocysteine (Hcys), glutathione (B108866) (GSH), and D-penicillamine (Pen) occurs exclusively at the dinitrophenyl moiety, leading to the cleavage of the aryl-oxygen bond. There is no evidence of attack at the phosphorus center or the ethyl groups. rsc.org

Mechanism : The reaction is proposed to proceed via a two-step mechanism involving the formation of a Meisenheimer complex as an intermediate. rsc.org This is a characteristic feature of SNAr reactions.

Kinetic vs. Thermodynamic Control : In reactions with thiols that also contain an amino group, such as L-cysteine and homocysteine, a fascinating interplay of kinetic and thermodynamic control is observed. The initial, faster attack occurs from the more nucleophilic sulfhydryl group (kinetic control). This is followed by a slower, intramolecular rearrangement where the amino group displaces the initially formed thioether, leading to a more stable final product (thermodynamic control). rsc.org

The table below summarizes the selectivity observed in the reaction between this compound and various thiols.

NucleophileSite of AttackControlProduct Type
N-acetyl cysteineAromatic Ring (Sulfhydryl)KineticThioether
L-cysteineAromatic Ring (Sulfhydryl/Amine)Kinetic & ThermodynamicInitial Thioether, Final Amine
HomocysteineAromatic Ring (Sulfhydryl/Amine)Kinetic & ThermodynamicInitial Thioether, Final Amine
GlutathioneAromatic Ring (Sulfhydryl)KineticThioether
D-penicillamineAromatic Ring (Sulfhydryl)KineticThioether

This table is based on findings from a study on the reactivity and selectivity of O,O-diethyl 2,4-dinitrophenyl phosphate with low molecular weight thiols. rsc.org

Unexplored Areas in this compound Research

Despite the foundational work on its reactivity with thiols, the chemistry of this compound remains largely underexplored. Several avenues of research could yield significant new insights:

Reactivity with Other Nucleophiles : The reaction landscape with other classes of nucleophiles is a major unexplored territory. Systematic studies involving alkoxides, phenoxides, azides, and various primary and secondary amines could reveal different reactivity patterns and mechanistic pathways. Comparing these results to those for thiols would provide a more complete picture of the compound's electrophilic character.

Phosphoryl Transfer Potential : While SNAr reactions dominate with soft nucleophiles like thiols, it is conceivable that under specific conditions (e.g., with hard nucleophiles and in non-polar solvents), this compound could function as a diethyl phosphorylating agent. The 2,4-dinitrophenoxide is a good leaving group, which might enable nucleophilic substitution at the phosphorus center. Investigating this dual reactivity is a critical unexplored area.

Catalysis : The potential use of this compound as a catalyst has not been investigated. Its structural features could potentially be exploited in organocatalysis, perhaps in reactions involving the activation of substrates through phosphorylation.

Potential for Novel Applications of this compound in Chemical Synthesis

The known reactivity of this compound suggests several potential applications in synthetic organic chemistry that have yet to be realized.

Activated Substrate for SNAr Reactions : The compound could serve as a standard substrate for creating libraries of 2,4-dinitrophenyl-substituted molecules. By reacting it with a wide array of sulfur, oxygen, or nitrogen nucleophiles, a diverse range of products could be synthesized for applications in medicinal chemistry or materials science. The 2,4-dinitrophenyl group is a known hapten, and this compound could be a useful tool for synthesizing bioconjugates.

A "Pro-Phosphorylating" Agent : If conditions for nucleophilic attack at the phosphorus center can be established, this compound could be developed as a useful reagent for the diethylphosphorylation of sensitive substrates. Activated phosphate esters are valuable in nucleotide and phospholipid synthesis, and this reagent could offer a new alternative with potentially unique solubility or reactivity profiles.

Methodological Advancements for Studying this compound Reactivity

Future studies of this compound would benefit greatly from the application of modern analytical and computational techniques to complement classical kinetic studies.

Computational Modeling : Density Functional Theory (DFT) and other computational methods could be powerful tools for elucidating the reaction mechanisms. Calculations can be used to model the transition state structures, including the Meisenheimer intermediate, and to calculate the activation barriers for competing pathways (e.g., attack at the aromatic ring vs. the phosphorus center). This would provide a theoretical underpinning for experimentally observed reactivity and selectivity.

Advanced Spectroscopic Techniques : The direct observation of short-lived reaction intermediates, such as the proposed Meisenheimer complex, could be attempted using advanced spectroscopic methods. Techniques like stopped-flow UV-Vis spectroscopy, rapid-injection NMR, or mass spectrometry could provide definitive evidence for the species involved in the reaction pathway.

High-Throughput Screening : To explore the potential applications in chemical synthesis, high-throughput screening methods could be employed to rapidly test the reactivity of this compound with a large number of diverse nucleophiles under various reaction conditions. This could accelerate the discovery of new synthetic transformations and applications.

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing 2,4-dinitrophenyl diethyl phosphate and its metal complexes?

Answer:

  • Synthesis : The compound can be synthesized via nucleophilic substitution reactions between diethyl chlorophosphate and 2,4-dinitrophenol under anhydrous conditions. For metal complexes (e.g., Fe(II)), Schiff base ligands derived from 2,4-dinitrophenyl hydrazine derivatives are often used, followed by coordination with metal salts in ethanol or methanol .
  • Characterization :
    • Physical properties : Molar conductivity measurements (non-electrolytic behavior ).
    • Spectroscopy :
  • IR : To identify coordination sites (e.g., shifts in ν(P=O) or ν(NO₂) stretching frequencies) .
  • UV-Vis : Electronic transitions in metal-ligand complexes .
  • ¹H/¹³C NMR : Confirmation of ligand structure and metal binding .
    • Magnetic susceptibility : To determine electron configuration (e.g., paramagnetic Fe(II) complexes ).

Basic: How is this compound utilized in enzymatic activity assays?

Answer:
The compound serves as a chromogenic substrate in phosphatase assays. Hydrolysis releases 2,4-dinitrophenol, detectable at 405 nm due to its yellow color. Key steps include:

  • Substrate preparation : Dissolve in buffer (e.g., pH 7.4 phosphate buffer) .
  • Reaction termination : NaOH (2M) to stabilize the product .
  • Quantitation : Use molar extinction coefficients (e.g., ε = 18,300 M⁻¹cm⁻¹ for 2,4-dinitrophenol) .
  • Inhibitor testing : Compare hydrolysis rates with/without inhibitors (e.g., metal ions or organic inhibitors) .

Advanced: What catalytic mechanisms enhance the hydrolysis of this compound?

Answer:
Hydrolysis is accelerated via bifunctional catalysis using metal-hydroxoaqua complexes (e.g., [Cu(tmen)(OH)(OH₂)]⁺):

  • Mechanism :
    • Nucleophilic attack by metal-bound hydroxide on the phosphoryl oxygen.
    • Electrophilic activation by the metal center stabilizing the transition state .
  • Kinetics :
    • At pH 7, [Cu(tmen)]²+ achieves ~10⁴-fold rate enhancement (k_cat ~ 3.4×10³ s⁻¹) .
    • pH dependence confirms hydroxoaqua species as active catalysts .
  • Comparative catalysis : Lanthanum macrocycles show lower efficiency (~10³-fold enhancement at pH 9) .

Advanced: How do kinetic studies resolve contradictions in nucleophilic substitution pathways for this compound?

Answer:
Brønsted analysis (log k_n vs. pKₐ) reveals dual pathways:

  • α-Nucleophiles (e.g., hydroxylamine): Exhibit enhanced reactivity due to the α-effect, deviating from linear Brønsted plots (β ≈ 0.39 for non-α nucleophiles) .
  • Dual substitution : For O,O-diethyl thionophosphate analogs, competing Sₙ1 (dissociative) and Sₙ2 (associative) pathways are identified via kinetic isotope effects and solvent polarity studies .
  • Data reconciliation : Use stopped-flow spectroscopy to capture intermediates and DFT calculations to model transition states .

Advanced: What methodologies validate the catalytic efficiency of metal complexes in hydrolyzing phosphotriesters?

Answer:

  • Turnover number (TON) : For [Cu(tmen)]²+, TON = 9 for Sarin hydrolysis in 13 minutes at pH 7 .
  • Rate enhancement factor : Calculated as k_cat/k_uncat (e.g., ~10⁴ for copper vs. ~10³ for lanthanum catalysts) .
  • Spectroscopic monitoring : Use ³¹P NMR to track diethyl phosphate formation or UV-Vis for dinitrophenol release .
  • Competitive inhibition assays : Compare catalytic activity in the presence of chelators (e.g., EDTA) to confirm metal-dependent mechanisms .

Advanced: How do structural modifications influence the reactivity of this compound?

Answer:

  • Electron-withdrawing groups : The 2,4-dinitrophenyl group increases electrophilicity at phosphorus, accelerating hydrolysis. Substituent effects are quantified via Hammett σ constants .
  • Steric effects : Bulky substituents on the phenyl ring reduce accessibility to the phosphoryl center, lowering k_cat. This is tested using ortho-substituted analogs .
  • Thiono vs. oxo derivatives : Thionophosphate analogs (P=S) show slower hydrolysis due to reduced electrophilicity, confirmed by comparative kinetics (k_oxo/k_thiono ≈ 10²) .

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